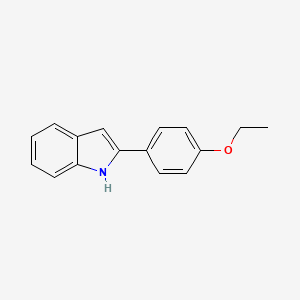
2-(4-ethoxyphenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-ethoxyphenyl)-1H-indole” is a chemical compound that contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of biological applications . The compound also contains an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “2-(4-ethoxyphenyl)-1H-indole” can be analyzed using spectroscopic methods and density functional theory calculations . The theoretical results can then be compared with experimental observations .Aplicaciones Científicas De Investigación
Pharmacological Activities
Indoles, including compounds like 2-(4-ethoxyphenyl)-1H-indole, have a significant presence in biologically active natural products. Their importance spans across various applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. The pharmacological activities of such indole derivatives include anti-inflammatory and analgesic properties, as evidenced in studies (Basavarajaiah & Mruthyunjayaswamya, 2021).
Synthesis and Biological Evaluation
The synthesis of 2-(4-ethoxyphenyl)-1H-indole derivatives has been explored for their potential biological activities. These include anti-inflammatory, antioxidant, and antimicrobial activities, highlighting the compound's versatility in therapeutic applications (Sravanthi, Rani, & Manju, 2015).
Antioxidant Properties
Studies have shown that substituted 2-phenyl-1H-indoles, structurally related to 2-(4-ethoxyphenyl)-1H-indole, demonstrate potent antioxidant activity. This is especially notable in compounds like 2-(4-aminophenyl)indoles, which have been compared with established antioxidants like melatonin in terms of efficacy (Karaaslan et al., 2013).
Synthesis and Functionalization
The synthesis and functionalization of indoles, including 2-(4-ethoxyphenyl)-1H-indole, are crucial for creating a wide range of biologically active compounds. This process has been significantly advanced by palladium-catalyzed reactions, which offer a versatile approach to modifying the indole nucleus (Cacchi & Fabrizi, 2005).
Protective Properties Against Oxidation
Some indole derivatives, including alkyl-substituted compounds, have been found to protect human erythrocytes and DNA against radical-induced oxidation. This suggests a potential role for 2-(4-ethoxyphenyl)-1H-indole derivatives in antioxidative therapies (Zhao & Liu, 2009).
Antimicrobial Potential
The antimicrobial potential of indole derivatives, including those similar to 2-(4-ethoxyphenyl)-1H-indole, has been explored. Research indicates that these compounds can serve as effective antimicrobial agents, expanding their potential therapeutic applications (Kalshetty, Gani, & Kalashetti, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYFHAXIUFLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-1H-indole | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)
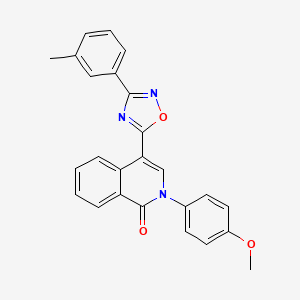
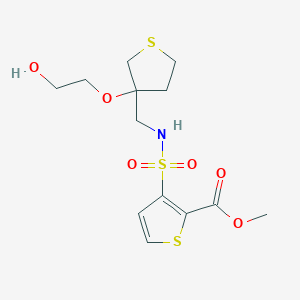
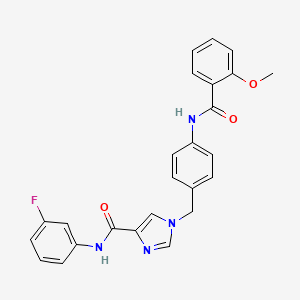
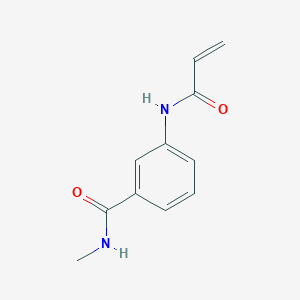
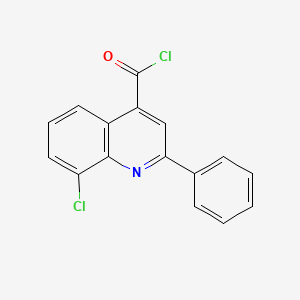
![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)
![8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2418081.png)
![3-[[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2418083.png)
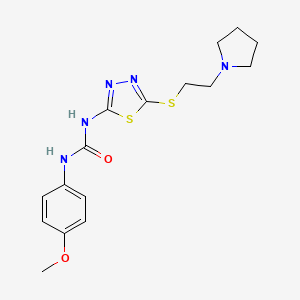
![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)